N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
- OLEDs are widely used in displays and lighting due to their flexibility, cost-effectiveness, and extensive color range. Blue emitters are crucial for full-color displays. The compound’s optoelectronic properties make it a potential candidate for blue-emitting materials in OLEDs .
- A derivative of this compound, N-(4-bromophenyl)furan-2-carboxamide , was screened for antibacterial activity against extensively drug-resistant (XDR) pathogens. Investigating its efficacy against bacterial strains such as CRAB, CRKP, CREC, and MRSA could provide valuable insights .
- While not directly studied for anticancer effects, exploring the compound’s impact on cancer cells could be worthwhile. Its structural features may influence cellular pathways, warranting further investigation .
- Computational studies can predict the compound’s binding affinity to specific protein targets. Researchers can explore its potential as a drug candidate by modeling interactions with relevant biomolecules .
- Investigating the compound’s thermal stability (surpassing 355°C) is essential for practical applications. Understanding its behavior under varying conditions can guide material design .
- The compound’s electron-deficient core structure suggests it could serve as a charge transport material. Researchers can explore its conductivity and charge carrier mobility for applications in organic electronics .
Organic Light-Emitting Diodes (OLEDs)
Antibacterial Activity
Anticancer Potential
Molecular Modeling and Drug Design
Thermal Stability Studies
Charge Transport Materials
Future Directions
Pyrimidines have a wide range of applications in medicinal chemistry . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
N-(4-bromophenyl)-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)15(21)19-12-5-3-11(17)4-6-12/h2-9H,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMKYLCJCGHHSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide |
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